

Introduction: A Unique Building Block for Modern Chemistry

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Compound of Interest

Compound Name: 2-Methyl-1,2,3-propanetriol

Cat. No.: B1582272

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2-Methyl-1,2,3-propanetriol, a methylated analogue of glycerol, represents a unique and versatile building block for chemical synthesis and material science. Its structure, which incorporates both the hydrophilicity of a triol and the specific steric and electronic properties of a tertiary methyl group, makes it a compound of significant interest. While structurally simple, this molecule offers nuanced functionality that can be leveraged in applications ranging from polymer chemistry to the intricate world of drug design. For researchers and drug development professionals, understanding the core characteristics, synthesis, and potential applications of this compound is pivotal for unlocking its full potential. This guide provides a comprehensive technical overview, grounded in established chemical principles and methodologies, to serve as a foundational resource for its application in the laboratory.

Core Physicochemical & Structural Profile

2-Methyl-1,2,3-propanetriol is also known by synonyms such as 2-methylpropane-1,2,3-triol and 2-Methyl-Glycerol.[1][2] Its fundamental identity is captured by its chemical structure, which features a propane backbone with hydroxyl groups on carbons 1, 2, and 3, and a methyl group on the central carbon.

Caption: Chemical structure of **2-Methyl-1,2,3-propanetriol**.

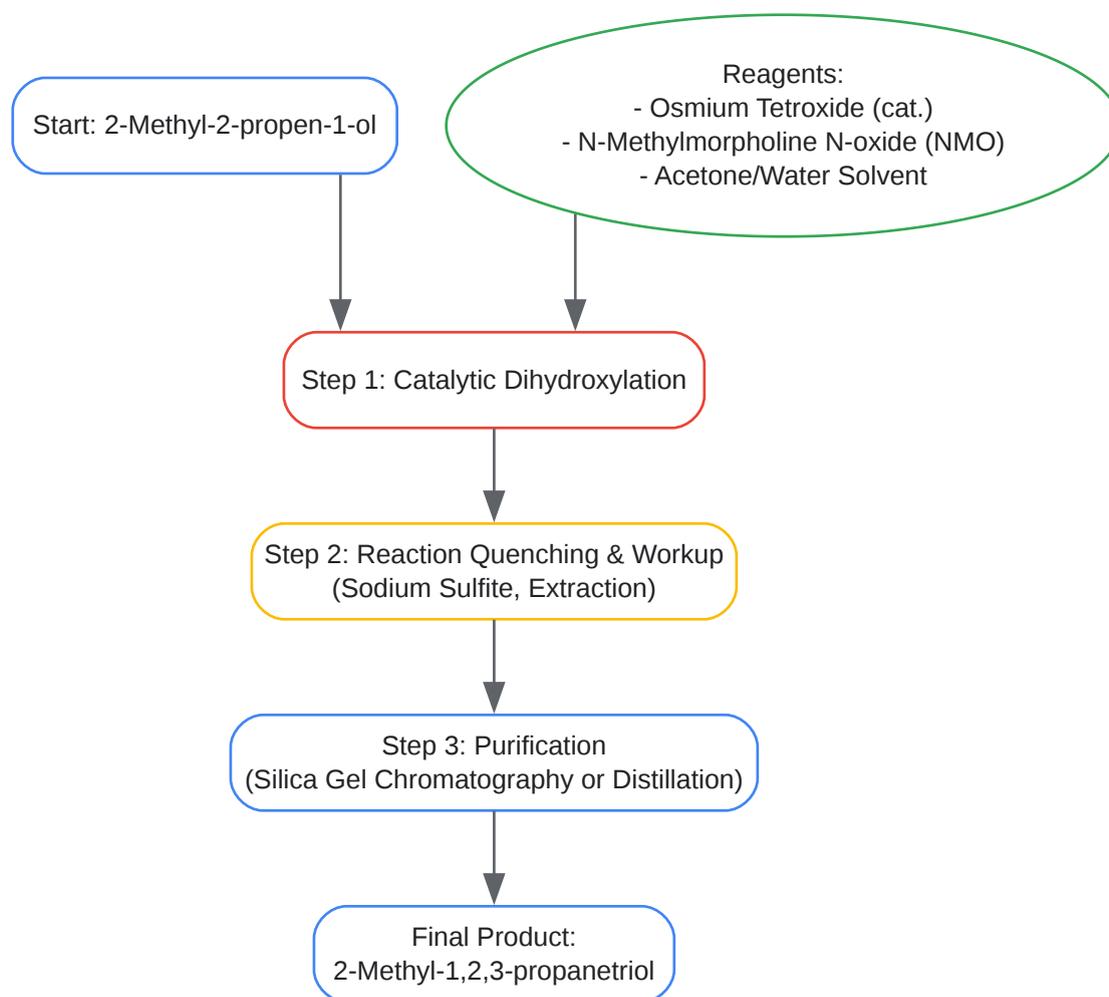
A summary of its key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage. The compound is typically a solid at room temperature and requires specific storage conditions to maintain its integrity.[2]

Property	Value	Source(s)
CAS Number	25245-58-3	[1],[3],[2]
Molecular Formula	C ₄ H ₁₀ O ₃	[1]
Molecular Weight	106.12 g/mol	[1],[3]
Boiling Point	115.00 °C	[1],[3]
Density	1.217 g/cm ³	[1],[3]
Flash Point	145.8 °C	[1],[3]
Physical Form	Solid	[2]
Storage Temperature	<-15°C to -20°C (Refrigerator)	[1],[3],[2]
InChI Key	OOJRTGIXWIUBGG- UHFFFAOYSA-N	[2]
SMILES	CC(CO)(CO)O	[1]

Synthesis & Purification Strategy

Detailed, peer-reviewed synthetic routes specifically for **2-Methyl-1,2,3-propanetriol** are not extensively documented in public literature. However, a logical and efficient pathway can be devised from commercially available precursors based on fundamental organic reactions. A plausible approach involves the dihydroxylation of 2-methyl-2-propen-1-ol. This strategy is attractive due to the commercial availability of the starting material and the reliability of dihydroxylation reactions.

Proposed Synthetic Workflow



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Caption: Proposed synthesis pathway for **2-Methyl-1,2,3-propanetriol**.

Detailed Experimental Protocol: Catalytic Dihydroxylation

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

Materials:

- 2-Methyl-2-propen-1-ol (1.0 eq)
- N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.2 eq)

- Osmium tetroxide (OsO_4), 4 wt% solution in water (0.002 eq)
- Acetone and deionized water (e.g., 10:1 v/v solvent system)
- Sodium sulfite (Na_2SO_3)
- Ethyl acetate and brine for extraction
- Magnesium sulfate (MgSO_4) for drying
- Silica gel for chromatography

Procedure:

- **Reaction Setup:** To a round-bottom flask charged with a magnetic stir bar, add 2-methyl-2-propen-1-ol dissolved in the acetone/water solvent mixture. Cool the flask to 0 °C in an ice bath.
 - **Causality:** The use of a mixed solvent system ensures the solubility of both the nonpolar substrate and the polar reagents. Cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
- **Reagent Addition:** Slowly add the NMO solution, followed by the catalytic amount of the OsO_4 solution.
 - **Expertise:** OsO_4 is the catalyst that forms the osmate ester across the double bond. NMO is a co-oxidant that regenerates the OsO_4 from its reduced state, allowing for the use of only a catalytic amount of the highly toxic and expensive osmium reagent.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 hexanes:ethyl acetate mobile phase and visualizing with potassium permanganate stain).
 - **Trustworthiness:** TLC provides a reliable, real-time check on the reaction's progress. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower R_f value) indicates product formation.

- **Quenching:** Once the reaction is complete, cool the mixture to 0 °C and add a saturated aqueous solution of sodium sulfite. Stir vigorously for 1 hour.
 - **Causality:** Sodium sulfite reduces and quenches any remaining OsO₄, forming a precipitate that can be removed. This is a critical safety and purification step.
- **Workup & Extraction:** Filter the mixture through a pad of celite to remove solids. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- **Purification:** Concentrate the organic solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the final product. The high polarity of the triol may require a polar eluent system (e.g., a gradient of methanol in dichloromethane).

Applications in Drug Development & Research

The utility of **2-Methyl-1,2,3-propanetriol** extends beyond its use as a polymer monomer.^[1] In drug discovery, the introduction of a methyl group can profoundly modulate a molecule's biological activity and pharmacokinetic profile.^[4]

The "Methyl Effect" in Medicinal Chemistry

The tertiary methyl group in **2-Methyl-1,2,3-propanetriol** is not merely a passive structural feature. It can serve several strategic roles:

- **Metabolic Blocking:** The methyl group can act as a steric shield, hindering enzymatic metabolism (e.g., by Cytochrome P450 enzymes) at or near the tertiary carbon. This can increase the metabolic stability and half-life of a drug candidate.
- **Lipophilicity Modulation:** Adding a methyl group generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and oral absorption.
- **Conformational Locking:** The steric bulk of the methyl group can restrict bond rotation, locking the molecule into a more specific, and potentially more active, conformation for binding to a biological target.

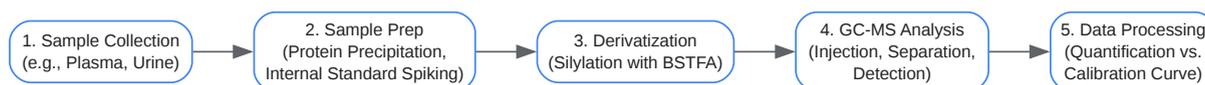
Caption: Structure-Activity Relationship (SAR) logic for the compound.

This molecule serves as an excellent starting fragment for fragment-based drug discovery (FBDD) or as a scaffold to be incorporated into larger molecules, similar to how related diols are used as precursors for drugs like the muscle relaxant carisoprodol.[5]

Analytical Methodologies: A GC-MS Approach

Accurate quantification of **2-Methyl-1,2,3-propanetriol** in biological or environmental samples is critical for research and development. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS), is the preferred method for analyzing glycols and related polyols due to its high sensitivity and specificity.[6]

Analytical Workflow: Sample to Data



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Caption: Workflow for quantitative analysis by GC-MS.

Protocol: Quantitative Analysis via GC-MS after Silylation

Rationale: The multiple hydroxyl groups make **2-Methyl-1,2,3-propanetriol** non-volatile and prone to poor peak shape in GC. Derivatization by silylation replaces the acidic protons of the hydroxyl groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable compound suitable for GC analysis.

Materials:

- Sample matrix (e.g., plasma)
- Internal Standard (IS) (e.g., deuterated glycerol)
- Acetonitrile (ACN) for protein precipitation

- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as derivatizing agent
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation: To 100 μL of plasma sample in a microcentrifuge tube, add 10 μL of the internal standard solution and 300 μL of cold acetonitrile to precipitate proteins.
- Extraction: Vortex the tube for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
- Drying: Carefully transfer the supernatant to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 50 $^{\circ}\text{C}$.
 - Trustworthiness: Ensuring complete dryness is critical, as residual water will react with the silylating agent and interfere with the derivatization process.
- Derivatization: Add 50 μL of BSTFA to the dried residue. Cap the vial tightly and heat at 70 $^{\circ}\text{C}$ for 30 minutes.
- GC-MS Analysis: After cooling to room temperature, inject 1 μL of the derivatized sample into the GC-MS system.

Example GC-MS Parameters:

Parameter	Setting	Rationale
Column	DB-5ms, 30m x 0.25mm, 0.25µm	Standard non-polar column providing good separation for a wide range of analytes.
Inlet Temp	250 °C	Ensures rapid volatilization of the derivatized analyte.
Oven Program	Start at 80°C, ramp to 280°C at 15°C/min	A temperature gradient is necessary to elute the derivatized compound with good peak shape.
Ion Source	Electron Ionization (EI) at 70 eV	Standard ionization method that produces reproducible fragmentation patterns for library matching and quantification.
MS Mode	Selected Ion Monitoring (SIM)	For quantitative analysis, monitoring specific ions for the analyte and IS increases sensitivity and reduces matrix interference.

Safety, Handling, and Toxicology

Proper handling of **2-Methyl-1,2,3-propanetriol** is essential. Based on available safety data, the compound presents moderate hazards.

GHS Hazard Information:[2]

Hazard Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Handling and Storage Protocol:

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[7]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]
- Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at -20°C as recommended.[3][9] The compound is described as hygroscopic and potentially air-sensitive, making inert atmosphere storage a consideration for long-term stability.[7]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]
 - Skin: Wash off with soap and plenty of water.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]
 - Inhalation: Move to fresh air.

It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[7][8] Therefore, it should be treated with the caution appropriate for a novel chemical entity.

Conclusion

2-Methyl-1,2,3-propanetriol is a promising chemical entity with a unique combination of features. Its triol backbone provides a hydrophilic scaffold, while the tertiary methyl group offers a powerful tool for modulating steric and electronic properties—a key strategy in modern drug design. While its full potential is still being explored, the methodologies for its synthesis, analysis, and safe handling are well within the grasp of equipped researchers. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile building block into their research and development pipelines, paving the way for new discoveries in materials and medicine.

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